2,2-Dimethyl-3(2H)-furanone

Vue d'ensemble

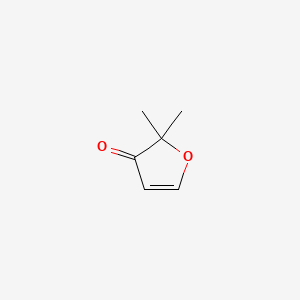

Description

2,2-Dimethyl-3(2H)-furanone is an organic compound with the molecular formula C6H8O2. It is a furan derivative, characterized by a furan ring with two methyl groups attached to the second carbon and a ketone group at the third position. This compound is known for its pleasant aroma and is often used in the flavor and fragrance industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-3(2H)-furanone can be synthesized through various methods. One common approach involves the cyclization of 2,2-dimethyl-3-hydroxybutanoic acid under acidic conditions. Another method includes the oxidation of 2,2-dimethyl-3-hydroxybutanal using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, this compound is typically produced through the catalytic dehydration of 2,2-dimethyl-3-hydroxybutanoic acid. This process involves the use of acid catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization and dehydration reactions.

Analyse Des Réactions Chimiques

Types of Reactions

2,2-Dimethyl-3(2H)-furanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,2-dimethyl-3-furancarboxylic acid.

Reduction: Reduction of the ketone group can yield 2,2-dimethyl-3-hydroxyfuran.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Acid Catalysts: Sulfuric acid, phosphoric acid.

Major Products Formed

Oxidation: 2,2-Dimethyl-3-furancarboxylic acid.

Reduction: 2,2-Dimethyl-3-hydroxyfuran.

Substitution: Various substituted furans depending on the nucleophile used.

Applications De Recherche Scientifique

Flavoring and Food Science

Flavor Compound

Furaneol is recognized for its sweet, caramel-like aroma and is a significant flavor compound in many natural products. It contributes to the sensory properties of fruits such as strawberries and is widely used in the food industry to enhance flavors in thermally processed foods .

Formation Mechanism

Research indicates that furaneol can be formed through enzymatic reactions during the ripening of fruits. For instance, studies have shown that enzymes from the yeast Zygosaccharomyces rouxii facilitate the conversion of sugars into furaneol, highlighting its natural occurrence in food systems .

Safety and Toxicology

Furaneol has been evaluated for its safety in food applications. Toxicological assessments indicate that it does not present significant genotoxic risks at typical exposure levels. The European Food Safety Authority (EFSA) has concluded that furaneol does not induce adverse effects on reproductive capacity or carcinogenicity in animal studies .

Chemical Synthesis and Reactions

Synthetic Utility

Furaneol is utilized as a precursor in organic synthesis due to its unique structure. It can undergo various chemical reactions, such as conjugated addition and tautomerization, making it valuable for developing new compounds in medicinal chemistry .

Research on Reaction Mechanisms

Studies have explored the reaction pathways involving furaneol, providing insights into its behavior under different conditions. For example, investigations into its tautomerization have revealed important information about its stability and reactivity in aqueous solutions .

Potential Therapeutic Applications

Antioxidant Properties

Furaneol exhibits both pro-oxidant and anti-oxidant properties, suggesting potential therapeutic applications. Research indicates that it may protect against oxidative stress by modulating reactive oxygen species (ROS) levels . This dual functionality positions furaneol as a candidate for further investigation in health-related applications.

Genetic Studies

Recent studies have indicated that furaneol may influence genetic expression related to stress responses. Its role in inducing micronucleated reticulocytes has been documented, indicating a potential link to genetic damage under specific conditions . However, further research is necessary to elucidate these effects fully.

Data Summary Table

Case Studies

- Flavoring Group Evaluation by EFSA (2013) : This study evaluated the safety of furaneol as a flavoring agent in food products. It concluded that typical exposure levels do not pose a risk to human health based on extensive toxicological data .

- Enzymatic Formation Research (2003) : Research demonstrated how Zygosaccharomyces rouxii catalyzes the formation of furaneol from sugars, emphasizing its natural production during fruit ripening and potential applications in biotechnological processes for flavor enhancement .

- Oxidative Stress Studies (2018) : Investigations into furaneol's antioxidant capabilities revealed its potential protective effects against oxidative stress-induced cellular damage, suggesting avenues for therapeutic exploration .

Mécanisme D'action

The mechanism of action of 2,2-Dimethyl-3(2H)-furanone involves its interaction with various molecular targets. In biological systems, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,5-Dimethylfuran: Another furan derivative with similar structural features but different chemical properties.

2-Methyl-3(2H)-furanone: Lacks one methyl group compared to 2,2-Dimethyl-3(2H)-furanone, resulting in different reactivity.

3-Methyl-2(5H)-furanone: Has a different position of the methyl group, affecting its chemical behavior.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its pleasant aroma and stability make it particularly valuable in the flavor and fragrance industry, setting it apart from other similar compounds.

Activité Biologique

2,2-Dimethyl-3(2H)-furanone, also known as furaneol, is a naturally occurring compound found in various fruits and food products. It is recognized for its distinct aroma and flavor, often contributing to the sensory profiles of strawberries and other fruits. Beyond its sensory attributes, this compound exhibits a range of biological activities that merit detailed exploration.

Chemical Structure and Properties

- Chemical Formula : C6H8O2

- CAS Number : 3658-77-3

- Molecular Weight : 112.13 g/mol

Antimicrobial Properties

Research indicates that this compound demonstrates broad-spectrum antimicrobial activity. A study revealed its effectiveness against various human pathogenic microorganisms, including antibiotic-resistant strains. The compound exhibited an energy-dependent antimicrobial effect without causing hemolysis in human erythrocytes . Specifically, it showed potent antifungal activity against Candida albicans, inhibiting its dimorphism crucial for pathogenicity .

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been studied for its anti-inflammatory potential. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation pathways. The compound's derivatives have demonstrated significant anti-inflammatory effects in vivo, with a notable IC50 value of 2.8 μM for COX-1 inhibition .

Cytotoxicity and Cancer Research

The compound has also been evaluated for its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HSC-3 (squamous cell carcinoma). The results indicated that certain derivatives of furaneol exhibited synergistic effects with established chemotherapeutic agents like gefitinib and 5-fluorouracil, enhancing their cytotoxic efficacy .

Genotoxicity Studies

Genotoxicity assessments have shown that this compound does not induce significant mutagenic effects in mammalian cell lines under controlled conditions. In Ames tests using various strains of Salmonella typhimurium, the compound did not demonstrate mutagenicity at concentrations up to 3333 μg/plate . Furthermore, it was rapidly absorbed and metabolized in humans, primarily excreted as a glucuronic acid conjugate, indicating a low risk of genotoxicity at dietary levels .

Cellular Mechanisms

The antifungal mechanism of furaneol involves cell cycle arrest in C. albicans, specifically at the S and G2/M phases. This disruption is critical for inhibiting fungal proliferation and may provide insights into developing new antifungal therapies .

Data Summary

Case Studies

- Antifungal Activity Against Candida albicans : A study demonstrated that DMHF significantly inhibited the growth of C. albicans by inducing cell cycle arrest, suggesting potential use as an antifungal agent in clinical settings .

- Anti-inflammatory Effects : Research on furanone derivatives indicated their potential as novel COX inhibitors with significant anti-inflammatory activities observed in animal models .

Propriétés

IUPAC Name |

2,2-dimethylfuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-6(2)5(7)3-4-8-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNICCSXGONRCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C=CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188787 | |

| Record name | 3(2H)-Furanone, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35298-48-7 | |

| Record name | 3(2H)-Furanone, 2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035298487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Furanone, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethyl-3(2H)-furanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure and some basic physicochemical properties of 2,2-Dimethyl-3(2H)-furanone?

A1: this compound is a five-membered lactone with two methyl groups at the 2-position. Its molecular formula is C6H8O2, and its molecular weight is 112.13 g/mol. While specific spectroscopic data wasn't detailed in the provided papers, characteristic peaks in infrared spectroscopy (IR) would be expected for the carbonyl group and C-O stretches. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the methyl groups and the olefinic protons.

Q2: How does the structure of this compound relate to its antiulcer activity?

A2: Research suggests that the presence of an ethenyl linker between the furanone ring and an aromatic ring at the 5-position significantly enhances antiulcer activity []. Electron-withdrawing substituents on the aromatic ring further improve activity, with heterocyclic rings like thiophene, pyridine, and quinoline showing the most promise [].

Q3: Can you provide an example of a structure-activity relationship (SAR) study conducted on this compound derivatives?

A3: Researchers synthesized a series of 5-(2-ethenyl substituted)-3(2H)-furanones to evaluate the impact of structural modifications on antiulcer activity []. They found that replacing the phenyl ring with a pyridine ring (specifically 2-pyridine) led to compounds with significantly enhanced activity in various ulcer models [].

Q4: Are there any known synthetic routes for the preparation of 2,2-Dimethyl-3(2H)-furanones?

A4: Yes, several synthetic methods have been reported. One approach involves a Claisen-Schmidt condensation of aromatic aldehydes with 3-hydroxy-3-methyl-2-butanone, followed by bromination and alkaline hydrolysis to afford the desired 3(2H)-furanone derivatives []. Another method utilizes the photochemical [2+2] cycloaddition of the corresponding pyrrole derivative with alkenes [].

Q5: Can this compound undergo conjugate addition reactions?

A5: Yes, studies have shown that this compound can undergo conjugate addition reactions with organocuprates, which can be a useful synthetic strategy for the synthesis of more complex molecules [].

Q6: Has this compound been used in photochemical reactions?

A6: Yes, this compound has been employed in photoannelation reactions with alkenes to synthesize cyclohexenone derivatives [, ]. This photochemical approach provides a route to cyclic compounds with potential synthetic utility.

Q7: What are the potential applications of this compound beyond its antiulcer activity?

A7: While the provided research primarily focuses on the antiulcer potential, the reactivity of this compound, particularly its participation in conjugate addition and photochemical reactions, suggests its potential utility as a building block in organic synthesis [, , ]. Further research exploring these reactions could lead to the development of new synthetic methodologies and the creation of diverse molecular scaffolds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.